molecular formula C9H12N2O B1528696 2-(Pyrimidin-5-yl)cyclopentan-1-ol CAS No. 1247792-36-4

2-(Pyrimidin-5-yl)cyclopentan-1-ol

Cat. No.: B1528696
CAS No.: 1247792-36-4
M. Wt: 164.2 g/mol
InChI Key: OEVRFCKAKVOFJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrimidin-5-yl)cyclopentan-1-ol is a chemical compound characterized by a cyclopentane ring fused with a pyrimidine ring at the 5-position

Scientific Research Applications

2-(Pyrimidin-5-yl)cyclopentan-1-ol has several applications in scientific research:

  • Chemistry: It serves as a building block in the synthesis of more complex molecules.

  • Biology: The compound can be used in the study of biological systems and pathways.

  • Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyrimidin-5-yl)cyclopentan-1-ol typically involves the reaction of pyrimidin-5-yl derivatives with cyclopentan-1-ol under specific conditions. One common method includes refluxing ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate with protected (1R,3R)-3-((tert-butyl-dimethyl-silyl)oxy)cyclopentan-1-amine in dioxane containing triethylamine.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Pyrimidin-5-yl)cyclopentan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: Formation of corresponding ketones or carboxylic acids.

  • Reduction: Production of reduced derivatives such as alcohols or amines.

  • Substitution: Generation of substituted pyrimidines or cyclopentanes.

Comparison with Similar Compounds

  • 2-(Pyrimidin-5-yl)cyclohexan-1-ol

  • 2-(Pyrimidin-5-yl)tetrahydropyran-1-ol

  • 2-(Pyrimidin-5-yl)tetrahydrofuran-1-ol

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

2-pyrimidin-5-ylcyclopentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c12-9-3-1-2-8(9)7-4-10-6-11-5-7/h4-6,8-9,12H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEVRFCKAKVOFJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(C1)O)C2=CN=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrimidin-5-yl)cyclopentan-1-ol
Reactant of Route 2
2-(Pyrimidin-5-yl)cyclopentan-1-ol
Reactant of Route 3
2-(Pyrimidin-5-yl)cyclopentan-1-ol
Reactant of Route 4
2-(Pyrimidin-5-yl)cyclopentan-1-ol
Reactant of Route 5
2-(Pyrimidin-5-yl)cyclopentan-1-ol
Reactant of Route 6
2-(Pyrimidin-5-yl)cyclopentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.